1,3-Dimethyl-1,3-diphenylurea
Overview
Description
1,3-Dimethyl-1,3-diphenylurea is a specialized chemical compound that has garnered attention in various chemical research and industrial applications. Its unique structure, comprising two phenyl groups attached to a urea backbone modified by methyl groups, allows it to exhibit distinct physical and chemical properties . This molecular configuration enhances its functionality in a range of chemical reactions, contributing to its versatility and utility in organic synthesis .
Mechanism of Action
Target of Action
The primary target of 1,3-Dimethyl-1,3-diphenylurea is Epoxide hydrolase . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs in the body .
Biochemical Pathways
It is known that the compound plays a role in various chemical processes, notably as a catalyst in certain types of polymerizations, where its ability to stabilize reactive intermediates plays a crucial role .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
It is known that the compound is used as a catalyst in certain types of polymerizations, where it stabilizes reactive intermediates .
Action Environment
The environmental stability of this compound makes it a preferred choice in applications demanding long-term durability. Its chemical resilience under harsh conditions makes it particularly valuable in the automotive and aerospace industries, where materials are subjected to extreme environmental stresses .
Biochemical Analysis
Biochemical Properties
1,3-Dimethyl-1,3-diphenylurea plays a crucial role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways of other compounds . Additionally, this compound can bind to proteins and alter their conformation, impacting their biological activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses. For instance, exposure to this compound can activate the MAPK signaling pathway, leading to changes in gene expression that help cells cope with oxidative stress . Moreover, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. For example, by binding to the active site of cytochrome P450 enzymes, this compound can prevent the metabolism of other substrates, leading to an accumulation of these compounds in the cell . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of genes involved in stress responses and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity that may not be immediately reversible.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver damage and disruptions in metabolic processes . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These interactions can lead to the formation of various metabolites, some of which may have biological activity of their own . The compound can also affect the levels of key metabolites within the cell, influencing metabolic flux and the overall metabolic state of the organism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity . For example, binding to plasma proteins can facilitate the transport of this compound through the bloodstream, allowing it to reach various tissues and exert its effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be found in various cellular compartments, including the cytoplasm and the nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns can affect the compound’s ability to interact with different biomolecules and exert its biochemical effects.
Preparation Methods
The synthesis of 1,3-Dimethyl-1,3-diphenylurea primarily involves the reaction of dimethylamine with diphenylcarbamoyl chloride . This process typically follows a stepwise mechanism where diphenylcarbamoyl chloride is first treated with dimethylamine in a suitable solvent like dichloromethane . The reaction is conducted under controlled temperatures and often requires the presence of a base such as triethylamine to capture the hydrochloric acid formed as a byproduct . To optimize yield and purity, the reaction mixture may undergo various refinement steps including recrystallization and chromatography . Industrial production methods may also involve the reaction of methylaniline with phosgene .
Chemical Reactions Analysis
1,3-Dimethyl-1,3-diphenylurea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include dichloromethane as a solvent, triethylamine as a base, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dimethyl-1,3-diphenylurea finds its applications in a myriad of chemical processes. It is notably used as a catalyst in certain types of polymerizations, where its ability to stabilize reactive intermediates plays a crucial role . Additionally, its properties make it an ideal candidate for use in the production of certain pharmaceuticals, where it functions as an intermediate in the synthesis of more complex molecules . In biology, it has been evaluated for its cytotoxicity against various cancer cell lines, showing potential as an anticancer agent . In industry, it is used as a stabilizer for smokeless powder and as a plasticizer for celluloid .
Comparison with Similar Compounds
1,3-Dimethyl-1,3-diphenylurea can be compared with other similar compounds such as:
N,N’-Dimethylcarbanilide: Another similar compound used in various industrial applications.
The uniqueness of this compound lies in its methyl groups, which enhance its hydrophobic nature and modulate its electronic properties, making it more versatile in different chemical reactions and applications .
Properties
IUPAC Name |
1,3-dimethyl-1,3-diphenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16(13-9-5-3-6-10-13)15(18)17(2)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCBKYIHQQCFHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)N(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044964 | |
Record name | 1,3-Dimethyl-1,3-diphenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Urea, N,N'-dimethyl-N,N'-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
611-92-7 | |
Record name | Centralite II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl-1,3-diphenylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Centralite II | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N,N'-dimethyl-N,N'-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dimethyl-1,3-diphenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl-1,3-diphenylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-DIMETHYL-1,3-DIPHENYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN824LB0NY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Methylcentralite analyzed in gunshot residue (GSR)?
A1: Methylcentralite is a stabilizer compound found in smokeless gunpowder. Analyzing its presence in GSR can help link a suspect to a firearm or scene, especially when combined with the analysis of other organic gunshot residues (OGSR) []. This is particularly relevant with the increasing use of lead-free ammunition, which limits the effectiveness of traditional inorganic GSR analysis [].
Q2: Can analyzing Methylcentralite and other OGSR help determine the brand of ammunition used?
A3: Yes, research suggests a strong correlation between the chemical composition of fired and unfired powder. By analyzing the relative concentrations of key OGSR components, including Methylcentralite, it may be possible to identify the specific brand of ammunition used in a crime [].
Q3: How does the presence of Methylcentralite in GSR change over time?
A4: One study found that Methylcentralite concentrations on collected samples were lower after SEM/EDS analysis for IGSR compared to before []. This suggests potential loss of Methylcentralite during storage or analysis procedures. Therefore, extracting OGSR, including Methylcentralite, rapidly before or after IGSR analysis is recommended to prevent loss and ensure accurate results.
Q4: Are there any challenges in analyzing Methylcentralite in GSR?
A5: One challenge is developing efficient and reliable extraction techniques for OGSR from sample collection materials like carbon stubs, without interfering with the detection of IGSR []. Additionally, optimizing analytical methods like GC/MS and LC-MS/MS for sensitivity and selectivity is crucial to accurately detect and quantify Methylcentralite and other OGSR components present in trace amounts within GSR samples [, ].
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